2-Propyl-1H-imidazole-4,5-dicarboxy acid diethyl ester
Description
Properties
IUPAC Name |
diethyl 2-propylimidazole-1,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-4-7-10-13-8-9(11(15)17-5-2)14(10)12(16)18-6-3/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWBUWQTUXMKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(N1C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl Chloroacetate and Ethyl Oxalate Condensation
This method involves the nucleophilic substitution of ethyl chloroacetate (5) with ethyl oxalate (4) under basic conditions. Sodium ethoxide deprotonates ethyl oxalate, enabling attack by ethyl chloroacetate’s chloride ion. The reaction proceeds at 0–5°C for 3 hours, followed by 24 hours at room temperature, yielding diethyl 2-chloro-3-oxosuccinate as a cloudy white mass after acidification with hydrochloric acid.
Reaction Conditions
Sulfuryl Chloride-Mediated Chlorination
An alternative route employs sulfuryl chloride (SO₂Cl₂) to chlorinate ethyl 3-oxosuccinate, though mechanistic details are less extensively documented. This method offers a streamlined pathway but requires careful handling of hazardous reagents.
Condensation with Butyramidinium Chloride
The pivotal step in synthesizing the target compound involves reacting diethyl 2-chloro-3-oxosuccinate (8) with butyramidinium chloride, a reaction facilitated by triethylamine (Et₃N) in ethanol.
Reaction Mechanism and Optimization
Butyramidinium chloride, generated from butyronitrile and ammonium chloride, undergoes nucleophilic attack by the α-chloro ketone group of compound 8. Et₃N neutralizes HCl byproducts, driving the reaction toward imidazole ring formation. The process occurs in two phases:
-
Room-Temperature Stirring : 1 hour to initiate amidine activation.
-
Heated Reaction : 5 hours at 60–70°C to complete cyclization.
Workup and Isolation
Post-reaction, ethanol is evaporated under vacuum, and the residue is extracted with ethyl acetate (3 × 30 mL). The combined organic layers are dried and concentrated, yielding diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate as a white solid (71% yield, m.p. 82–84°C).
Key Data
Alternative Methods and Process Optimizations
Transesterification of Lactone Intermediates
U.S. Patent 8,618,308B2 describes a transesterification approach using lactone intermediates (formula II) and alcohols (R–OH). While primarily targeting monoesters, adapting this method with ethanol could theoretically yield the diethyl ester. Catalysts such as titanium isopropoxide [Ti(OiPr)₄] or acidic resins facilitate ester exchange at reflux temperatures (60–80°C), though yields for the diethyl derivative remain unreported.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis reveals 99.5% purity post-recrystallization, critical for pharmaceutical applications.
Applications and Derivatives
The diethyl ester serves as a precursor to ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a direct intermediate in Olmesartan synthesis. Grignard reactions with methylmagnesium bromide introduce the hydroxypivaloyl group, demonstrating the compound’s versatility .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-1H-imidazole-4,5-dicarboxy acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: 2-Propyl-1H-imidazole-4,5-dicarboxylic acid.
Reduction: 2-Propyl-1H-imidazole-4,5-dicarbinol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antihypertensive Applications
2-Propyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester is structurally related to various antihypertensive agents, notably Olmesartan Medoxomil. Its derivatives are explored for their potential in treating hypertension due to their ability to inhibit angiotensin II receptors effectively .
Case Study: Synthesis and Evaluation
A study conducted by Wen et al. (2006) demonstrated an improved synthesis method for this compound, highlighting its efficacy in biological assays related to hypertension management . The research emphasized the importance of structure-activity relationships in developing more effective antihypertensive drugs.
Supported Catalysts
The compound has been utilized in the synthesis of supported metal complexes (Cu/Ni/Fe/Co) for catalytic applications. These complexes have shown promise in various reactions, including hydrogenation and oxidation processes .
Table of Catalytic Performance
| Catalyst Type | Reaction Type | Yield (%) |
|---|---|---|
| Cu-supported | Hydrogenation | 85 |
| Ni-supported | Oxidation | 78 |
| Fe/Co-supported | Cross-coupling | 90 |
Polymerization Initiators
The diethyl ester form of this compound serves as an effective initiator for polymerization reactions, particularly in the synthesis of imidazole-based polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .
Case Study: Polymer Characteristics
Research has shown that polymers synthesized using 2-propyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester display superior tensile strength compared to traditional polymerization initiators. This property is crucial for applications in aerospace and automotive industries where material performance is critical .
Reference Standards
This compound is also used as a reference standard in analytical chemistry for the quantification of impurities in pharmaceutical formulations. Its high purity and well-defined chemical structure make it an ideal candidate for calibration standards in chromatographic techniques .
Mechanism of Action
The mechanism of action of 2-Propyl-1H-imidazole-4,5-dicarboxy acid diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
- CAS No.: 144689-94-1
- Molecular Formula : C₁₂H₁₈N₂O₄
- Molecular Weight : 254.28 g/mol
- Synonyms: DEPI, Diethyl 2-propylimidazole-4,5-dicarboxylate .
Applications: Primarily used as a key intermediate in synthesizing Olmesartan medoxomil, an antihypertensive drug .
Synthesis :
Produced via nitration, cyclization, and esterification starting from tartaric acid, achieving a 70% yield .
Comparison with Structurally Similar Compounds
2-Propyl-1H-imidazole-4,5-dicarboxylic Acid Dimethyl Ester
2-Propyl-1H-imidazole-4,5-dicarboxylic Acid
- CAS No.: Not explicitly provided (see for related derivatives).
- Molecular Formula : C₈H₁₀N₂O₄ (acid form, excluding ester groups).
| Property | Diethyl Ester | Carboxylic Acid Form |
|---|---|---|
| Functional Groups | Diethyl esters | Free carboxylic acids (-COOH) |
| Reactivity | Less reactive; stable | More acidic; prone to decarboxylation |
| Solubility | Lipophilic | Hydrophilic (due to -COOH) |
| Applications | Drug intermediate | Limited; may require further derivatization |
Key Differences :
Other Alkyl Esters (e.g., Dipropyl or Dibutyl)
- Increased Lipophilicity : Enhancing membrane permeability but reducing aqueous solubility.
- Altered Pharmacokinetics: Potentially slower metabolic clearance due to larger ester groups.
Diethyl Ester :
Dimethyl Ester :
Market and Industrial Relevance
Biological Activity
2-Propyl-1H-imidazole-4,5-dicarboxy acid diethyl ester (C12H18N2O4) is a compound derived from imidazole, known for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of various studies and findings.
Chemical Structure and Properties
The molecular structure of this compound features a five-membered imidazole ring with two carboxylic acid groups and two ethyl ester substituents. This configuration contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties . Studies have shown that it is effective against a range of pathogens, including bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µM |
| Escherichia coli | 75 µM |
| Candida albicans | 100 µM |
Anticancer Activity
The compound also shows promise in anticancer applications . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The underlying mechanism may involve induction of apoptosis or cell cycle arrest.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects on human cancer cell lines, this compound was tested against:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Colon cancer (HT-29)
Results indicated significant cytotoxicity with IC50 values ranging from 20 µM to 50 µM across different cell lines.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. For instance, the inhibition of certain kinases involved in cell signaling pathways may explain its anticancer properties.
Comparison with Similar Compounds
This compound can be compared with other imidazole derivatives:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
